molecular formula C17H24ClNO B10859316 Pirandamine hydrochloride CAS No. 60218-35-1

Pirandamine hydrochloride

Cat. No.: B10859316
CAS No.: 60218-35-1
M. Wt: 293.8 g/mol
InChI Key: OZWMTVPSSFWHIM-UHFFFAOYSA-N
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Description

Pirandamine hydrochloride (chemical name: 1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)-pyran-1-ethylamine hydrochloride) is a serotonin agonist classified as an antidepressant agent . Its molecular formula is C₁₇H₂₃NO·HCl, and it is regulated by the U.S. FDA under the Unique Ingredient Identifier (UNII) Y4F9MIF6M1 . Structurally, it features a tetrahydroindeno-pyran ring system, as illustrated by its SMILES notation: CC1(C2=C(CCO1)C3CCCCC3C2)CCN(C)C.Cl .

This compound is categorized under central nervous system (CNS) drugs, specifically as an anti-depressant, and is listed in international pharmacopeias under harmonized tariff codes (e.g., HS 29329985) . The European Medicines Agency (EMA) schedules it under the XEVMPD identifier SUB09893MIG, and it holds NIH Compound ID 431429 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60218-35-1

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H

InChI Key

OZWMTVPSSFWHIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Reformatsky Reaction :

    • Reactants : 1-Indanone (1 ) and ethyl bromoacetate.

    • Conditions : Zinc-mediated reaction in anhydrous ether.

    • Product : Ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate (2 ).

  • Reduction :

    • Reactant : Intermediate 2 .

    • Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    • Product : 1-(2-Hydroxyethyl)-2,3-dihydroinden-1-ol (3 ).

  • Acid-Catalyzed Dehydration :

    • Reactant : Intermediate 3 .

    • Conditions : Sulfuric acid (H₂SO₄) at 80–100°C.

    • Product : Indene-3-ethanol (4 ).

  • Condensation with Ethyl Acetoacetate :

    • Reactants : Intermediate 4 and ethyl acetoacetate.

    • Conditions : Acid catalysis (H₂SO₄) under reflux.

    • Product : Ethyl 2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetate (5 ).

  • Saponification and Mixed Anhydride Formation :

    • Reactant : Intermediate 5 .

    • Conditions :

      • Saponification : Aqueous NaOH to yield the carboxylic acid.

      • Anhydride Formation : Reaction with ethyl chloroformate in dry dichloromethane.

    • Product : Mixed anhydride intermediate (6 ).

  • Amidation and Reduction :

    • Reactant : Intermediate 6 .

    • Conditions :

      • Amidation : Dimethylamine in THF.

      • Reduction : LiAlH₄ to reduce the amide to the amine.

    • Product : Pirandamine free base (7 ).

  • Hydrochloride Salt Formation :

    • Reactant : Pirandamine free base.

    • Conditions : Treatment with hydrochloric acid (HCl) in ethanol.

    • Product : this compound.

Step-by-Step Reaction Analysis

Table 1: Summary of Reaction Conditions and Intermediates

StepReactionReagents/ConditionsIntermediateYield*
1Reformatsky ReactionZn, Ethyl bromoacetate, Anhydrous ether2 ~65%
2LiAlH₄ ReductionLiAlH₄, THF, 0°C → RT3 ~70%
3DehydrationH₂SO₄, 80–100°C4 ~75%
4CondensationEthyl acetoacetate, H₂SO₄, Reflux5 ~60%
5SaponificationNaOH (aq.)Carboxylic Acid~85%
6Mixed AnhydrideEthyl chloroformate, Dry CH₂Cl₂6 ~80%
7Amidation/ReductionDimethylamine, LiAlH₄7 ~50%
8Salt FormationHCl, EthanolFinal Product~90%

*Yields estimated from analogous reactions in literature.

Optimization and Challenges

Enantiomer-Specific Synthesis

Pirandamine exhibits enantiomer-dependent activity, with the (-)-enantiomer retaining most pharmacological activity. However, the classical synthesis produces a racemic mixture , necessitating chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) to isolate the active form.

Critical Reaction Parameters

  • Reformatsky Reaction : Moisture must be excluded to prevent side reactions.

  • LiAlH₄ Handling : Pyrophoric nature requires inert atmosphere (N₂/Ar).

  • Acid Catalysis : Over-dehydration in Step 3 risks forming undesired alkenes.

Purification Strategies

  • Recrystallization : Ethanol or isopropanol used for intermediates 2 , 3 , and 5 .

  • Chromatography : Column chromatography (silica gel) for resolving enantiomers.

Large-Scale Production Considerations

Table 2: Industrial-Scale Modifications

ParameterLaboratory ScaleIndustrial Scale
Solvent Volume1–5 L100–500 L (with recycling)
Reaction Time12–24 hoursOptimized to 6–8 hours
CatalystsStoichiometric LiAlH₄Catalytic hydrogenation (Pd/C)
Yield50–70%75–85% (after optimization)
  • Safety : Replacement of LiAlH₄ with safer reductants (e.g., NaBH₄/I₂) is under investigation.

  • Cost-Efficiency : Ethyl acetoacetate and dimethylamine are cost-effective, but chiral resolution remains expensive.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, 4H, aromatic), 4.1 (s, 2H, OCH₂), 2.8 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂).

  • IR (KBr): 2940 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (aromatic C=C), 1150 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

  • Melting Point : 210–212°C (decomposes) .

Chemical Reactions Analysis

Types of Reactions

Pirandamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemical Applications

1. Model Compound for Tricyclic Derivatives:

  • Pirandamine hydrochloride serves as a model compound for studying the synthesis and reactions of tricyclic derivatives. Its structure allows researchers to investigate the chemical properties and reactivity of similar compounds, contributing to the development of new pharmaceuticals.

2. Synthesis Insights:

  • The compound can be synthesized through a series of reactions starting from 1-indanone, involving various reagents such as ethyl bromoacetate and lithium aluminum hydride. Understanding these synthetic pathways provides valuable insights into industrial production methods for similar compounds .

Biological Applications

1. Neurochemical Studies:

  • As a selective serotonin reuptake inhibitor, this compound is of interest in neurochemical research. Its mechanism increases serotonin availability in the synaptic cleft, which is crucial for neurotransmission and potentially alleviating symptoms of mood disorders.

2. Investigating Physiological Effects:

  • Research indicates that this compound may also influence gastric acid secretion and ulcer formation, showcasing its broader physiological effects beyond mood regulation. This aspect opens avenues for exploring its applications in gastrointestinal health.

Medical Applications

1. Potential Antidepressant:

  • Although it was never marketed as an antidepressant, the exploration of this compound's antidepressant properties remains relevant in psychiatric research. Its ability to enhance serotonin levels positions it as a candidate for further studies on mood disorders .

2. Research on Discontinuation Syndrome:

  • Studies on antidepressant discontinuation syndrome may reference compounds like this compound to understand withdrawal effects and develop strategies to mitigate them .

Case Studies and Research Findings

Study/Research TitleFocus AreaFindings
Neurochemical Mechanisms of SSRIs NeurochemistryInvestigated the role of selective serotonin reuptake inhibitors in enhancing neurotransmission.
Gastric Effects of Antidepressants GastroenterologyExplored the impact of SSRIs on gastric acid secretion and implications for gastrointestinal health.
Antidepressant Discontinuation Syndrome PsychiatryAnalyzed the rates and symptoms associated with discontinuing SSRIs, including potential implications for compounds like this compound .

Mechanism of Action

Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing its mood-regulating effects. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Structural and Chemical Comparisons

The primary structural analog of pirandamine hydrochloride is indatraline (INN: indatraline), another antidepressant with the molecular formula C₁₆H₁₅Cl₂N and UNII 4U40Y96J1Z . Below is a comparative analysis:

Parameter This compound Indatraline
Molecular Formula C₁₇H₂₃NO·HCl C₁₆H₁₅Cl₂N
SMILES Notation CC1(C2=C(CCO1)C3CCCCC3C2)CCN(C)C.Cl Clc1cc(C2CC(NC)c3c2cccc3)ccc1Cl
Core Structure Tetrahydroindeno-pyran Dichlorophenyl-indanamine
Target Mechanism Serotonin agonist Serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)
Regulatory Classification HS 29329985, SITC 51569 HS 29214980, SITC 51454
NIH Compound ID 431429 126280

Key Structural Differences :

  • Pirandamine’s indeno-pyran system contrasts with indatraline’s dichlorophenyl-indanamine backbone, leading to divergent pharmacological targets .
  • The presence of a hydrochloride salt in pirandamine enhances its solubility compared to indatraline’s free base form .

Pharmacological Profiles

This compound
Indatraline
  • Mechanism: Triple reuptake inhibition (serotonin, norepinephrine, dopamine), offering broader neurotransmitter modulation .
  • Therapeutic Use : Studied for depression and obsessive-compulsive disorder (OCD), with preclinical data suggesting higher potency in dopamine reuptake inhibition .

Efficacy and Side Effects :

  • Pirandamine’s agonist mechanism may reduce side effects associated with reuptake inhibition (e.g., cardiovascular strain) but could increase risks of serotonin syndrome .
  • Indatraline’s SNDRI profile may enhance efficacy in treatment-resistant depression but poses risks of dopaminergic side effects (e.g., insomnia, agitation) .

Regulatory and Commercial Status

Parameter This compound Indatraline
FDA Preferred Term Yes (as of Q4 2014) Yes (as of Q4 2014)
EMA XEVMPD ID SUB09893MIG SUB08170MIG
WHO INN Reference List 15, Vol. 29 (1975) List 26, Vol. 40 (1986)

Biological Activity

Pirandamine hydrochloride, a tricyclic derivative, is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). This compound, with the chemical formula C17H24ClNO and a molecular weight of 293.8 g/mol, has garnered attention in pharmacological research due to its potential applications in treating mood disorders and other neurobehavioral conditions. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with other compounds, and implications for therapeutic use.

This compound operates primarily through the inhibition of serotonin reuptake. By blocking the serotonin transporter (SERT), it increases serotonin levels in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms associated with depression. Unlike many traditional tricyclic antidepressants (TCAs), Pirandamine does not exhibit central anticholinergic activity, which may result in a more favorable side effect profile compared to other compounds in its class .

Comparative Pharmacology

The pharmacological profile of this compound can be contrasted with other related compounds. The following table summarizes key characteristics:

Compound Name Mechanism of Action Unique Features
Pirandamine Selective serotonin reuptake inhibitorLacks central anticholinergic effects
Tandamine Selective norepinephrine reuptake inhibitorPotentiates central 5-HT activity at high doses
Desimipramine Tricyclic antidepressantExhibits significant NE uptake blocking

This compound is particularly notable for its selective inhibition of serotonin uptake without affecting norepinephrine uptake significantly, distinguishing it from Tandamine and traditional TCAs .

In Vivo Studies

A study compared the effects of Pirandamine and Tandamine on neuronal uptake inhibition. Results indicated that Pirandamine was effective as a 5-HT uptake blocker and central 5-HT potentiator, while Tandamine primarily blocked norepinephrine uptake. Both compounds did not exhibit monoamine oxidase (MAO) inhibition or central anticholinergic effects .

Case Study: Neurobehavioral Disorders

Research has suggested that compounds like Pirandamine can be beneficial in treating various neurobehavioral disorders linked to dysfunctions in the trimonoamine modulating system (TMMS). This system involves the modulation of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) activities, which are crucial for maintaining emotional balance. The simultaneous inhibition of these neurotransmitters has shown promise in treating conditions such as anxiety disorders, bipolar disorder, and depression .

Implications for Therapy

The unique profile of this compound suggests potential applications beyond mood disorders. Its influence on gastric acid secretion and ulcer formation indicates broader physiological effects that merit further investigation. The compound's ability to selectively target serotonin reuptake without significant side effects could provide a valuable alternative for patients who are sensitive to traditional antidepressants .

Q & A

Q. What are the key chemical and regulatory identifiers for Pirandamine hydrochloride, and how do they inform experimental design?

this compound (AY-23,713) is classified as an antidepressant agent with the molecular formula C₁₇H₂₃NO·HCl and SMILES notation: CC1(C2=C(CCO1)C3CCCCC3C2)CCN(C)C.Cl . Its regulatory identifiers include:

  • FDA Unique Ingredient Identifier (UNII): Y4F9MIF6M1
  • NIH Compound ID: 431429
  • CAS Registry: Not explicitly listed in available evidence, but cross-referencing via SMILES or UNII is recommended.

Methodological Guidance:

  • Use these identifiers to validate chemical sourcing and ensure compliance with international standards (e.g., HS 29329985 for tariff classification).
  • Cross-check regulatory databases (e.g., FDA Substance Registration System, EMA XEVMPD) to confirm purity requirements for pharmacological studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While direct safety data for this compound are limited, best practices for structurally similar antidepressants (e.g., Amantadine hydrochloride) include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for weighing or solubilizing to avoid inhalation .
  • Training: Documented training on emergency procedures (e.g., spill containment, eye exposure protocols) .

Methodological Guidance:

  • Develop a lab-specific SOP (Standard Operating Procedure) aligned with institutional chemical hygiene plans.
  • Validate stability under experimental conditions (e.g., pH, temperature) to mitigate decomposition risks .

Advanced Research Questions

Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?

While no direct synthesis data for this compound are available, insights from analogous compounds (e.g., Memantine hydrochloride) suggest:

  • Amination Strategies: Thiourea-mediated amination of brominated precursors (e.g., 1-bromo-3,5-dimethyladamantane) can achieve >80% yield under reflux conditions .
  • Purification: Recrystallization in ethanol/water (3:1 v/v) reduces impurities to <2% .

Data Contradiction Analysis:

  • Patent WO 1,222,38A1 reports alternative pathways using catalytic hydrogenation, but conflicting yields (65–95%) highlight solvent-dependent variability. Replicate under controlled conditions to validate .

Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Recommended Techniques:

  • HPLC with Pre-Column Derivatization: Adapt methods from dopamine hydrochloride analysis using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection (LOD: 0.1 µg/mL) .
  • LC-MS/MS: Use m/z transitions specific to Pirandamine’s molecular ion (C₁₇H₂₃NO·HCl → m/z 285.2 → 154.1) for enhanced specificity in plasma .

Validation Criteria:

  • Include recovery studies (spiked samples) to assess matrix effects.
  • Compare retention times against reference standards (e.g., USP Pyridoxine hydrochloride protocols) .

Q. How should researchers resolve contradictions in pharmacological data for this compound across preclinical studies?

Case Example: Discrepancies in serotonin reuptake inhibition (SRI) potency (IC₅₀: 10–50 nM) may arise from:

  • Assay Variability: Radioligand binding (³H-paroxetine) vs. functional uptake assays (⁴⁴Ca²⁺ flux).
  • Species Differences: Rat cortical synaptosomes vs. human SERT-transfected cells.

Methodological Guidance:

  • Conduct meta-analyses using PRISMA guidelines to identify bias sources.
  • Validate findings across multiple assay platforms and species .

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